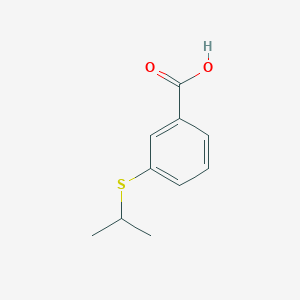
1,2-Propanediamine, N1,N1,N2-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamina, N1,N1,N2-trimetil-: es un compuesto orgánico con la fórmula molecular C6H16N2. Es un derivado de la 1,2-propanediamina donde tres de los átomos de hidrógeno han sido reemplazados por grupos metilo. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo química, biología, medicina e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 1,2-Propanediamina, N1,N1,N2-trimetil- puede sintetizarse a través de varios métodos. Un método común involucra la metilación de la 1,2-propanediamina utilizando yoduro de metilo en presencia de una base como el hidróxido de sodio. La reacción típicamente ocurre bajo condiciones de reflujo para asegurar la metilación completa.
Métodos de Producción Industrial: En un entorno industrial, la producción de 1,2-propanediamina, N1,N1,N2-trimetil- puede implicar reactores de flujo continuo donde los reactivos se alimentan continuamente al reactor y el producto se elimina continuamente. Este método asegura un alto rendimiento y pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 1,2-Propanediamina, N1,N1,N2-trimetil- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos de amina correspondientes.
Reducción: Puede reducirse para formar aminas más simples.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde uno de los grupos metilo es reemplazado por otro grupo funcional.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan comúnmente agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como los haluros de alquilo en condiciones básicas.
Principales Productos Formados:
Oxidación: Óxidos de amina.
Reducción: Aminas más simples.
Sustitución: Varias aminas sustituidas dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
La 1,2-Propanediamina, N1,N1,N2-trimetil- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones de proteínas.
Industria: El compuesto se utiliza en la producción de polímeros y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 1,2-propanediamina, N1,N1,N2-trimetil- involucra su interacción con varios objetivos moleculares. El compuesto puede actuar como ligando, uniéndose a iones metálicos y formando complejos. Estos complejos pueden luego participar en reacciones catalíticas, influyendo en la velocidad y el resultado de las reacciones. Además, el compuesto puede interactuar con enzimas, inhibiendo su actividad al unirse al sitio activo o sitios alostéricos.
Comparación Con Compuestos Similares
Compuestos Similares:
1,2-Propanediamina: El compuesto padre sin los grupos metilo.
N1,N1,N2,N2-Tetrametil-1,2-propanediamina: Un compuesto similar con cuatro grupos metilo en lugar de tres.
1,3-Propanediamina: Un isómero estructural con los grupos amino en diferentes átomos de carbono.
Singularidad: La 1,2-Propanediamina, N1,N1,N2-trimetil- es única debido a su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas. Esto la hace particularmente útil en aplicaciones donde se requiere un control preciso sobre las interacciones moleculares.
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
1-N,1-N,2-N-trimethylpropane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7-2)5-8(3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
KGTKCYPWFGFSAH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125283.png)
![(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12125284.png)

![2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B12125295.png)
![(5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12125301.png)
![2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12125308.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide](/img/structure/B12125313.png)


![6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12125338.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12125353.png)
![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)

